molecular formula C9H11BrN2O2 B8052702 tert-Butyl 5-bromopyrimidine-4-carboxylate

tert-Butyl 5-bromopyrimidine-4-carboxylate

Cat. No.: B8052702
M. Wt: 259.10 g/mol
InChI Key: YBCYDLPVKJJEJO-UHFFFAOYSA-N
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Description

Tert-Butyl 5-bromopyrimidine-4-carboxylate: is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a bromine atom at the 5th position and a tert-butyl ester group at the 4th position of the pyrimidine ring.

Synthetic Routes and Reaction Conditions:

  • Bromination Reaction: The synthesis of this compound typically involves the bromination of pyrimidine-4-carboxylate. This reaction is usually carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) at low temperatures to control the reaction rate and prevent over-bromination.

  • Esterification Reaction: The tert-butyl ester group is introduced through an esterification reaction. This involves reacting pyrimidine-4-carboxylic acid with tert-butanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) or a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure consistent product quality. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Types of Reactions:

  • Oxidation Reactions: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction Reactions: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the bromine atom into a hydrogen atom, resulting in the formation of tert-butyl pyrimidine-4-carboxylate.

  • Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions. Common nucleophiles include sodium azide (NaN3) and potassium iodide (KI).

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, room temperature.

  • Reduction: LiAlH4, ether solvent, low temperature.

  • Substitution: NaN3, KI, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the pyrimidine ring.

  • Reduction Products: tert-Butyl pyrimidine-4-carboxylate.

  • Substitution Products: Azide or iodide derivatives of the pyrimidine ring.

Scientific Research Applications

Chemistry: Tert-Butyl 5-bromopyrimidine-4-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling. Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals. Medicine: It is utilized in the development of antiviral and anticancer agents due to its ability to interfere with nucleic acid synthesis. Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 5-bromopyrimidine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes involved in nucleic acid synthesis by mimicking the natural substrates of these enzymes. The molecular targets and pathways involved can vary, but often include enzymes such as DNA polymerases and RNA polymerases.

Comparison with Similar Compounds

  • Tert-Butyl 5-bromopyrimidine-2-carboxylate: Similar structure but with the bromine atom at the 2nd position.

  • Tert-Butyl 5-iodopyrimidine-4-carboxylate: Similar structure but with an iodine atom instead of bromine.

  • Tert-Butyl pyrimidine-4-carboxylate: Lacks the bromine atom.

Uniqueness: Tert-Butyl 5-bromopyrimidine-4-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the bromine atom at the 5th position makes it particularly useful in cross-coupling reactions, while the tert-butyl ester group enhances its stability and solubility.

Properties

IUPAC Name

tert-butyl 5-bromopyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-9(2,3)14-8(13)7-6(10)4-11-5-12-7/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCYDLPVKJJEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=NC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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